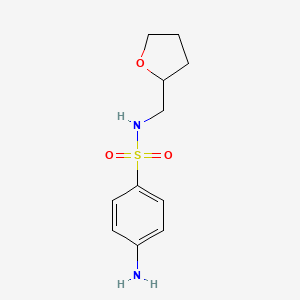

4-amino-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide

Beschreibung

. This compound is characterized by the presence of an amino group, a tetrahydrofuran ring, and a benzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.

Eigenschaften

IUPAC Name |

4-amino-N-(oxolan-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h3-6,10,13H,1-2,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMPLCRVIRCWAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405777 | |

| Record name | 4-amino-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389605-69-0 | |

| Record name | 4-amino-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism

The direct sulfonylation of tetrahydrofuran-2-ylmethylamine (1 ) with 4-aminobenzenesulfonyl chloride (2 ) in aqueous alkaline media (pH 9–10) forms the target compound (3 ) via nucleophilic substitution (Figure 1).

Reaction equation :

$$

\text{1} + \text{2} \xrightarrow{\text{Na}2\text{CO}3, \text{H}_2\text{O}} \text{3} + \text{HCl}

$$

Procedure

- Substrate preparation :

- 1 (0.012 mol) is dissolved in 50 mL distilled water.

- 2 (0.012 mol) is added dropwise under vigorous stirring.

- pH is maintained at 9–10 using 10% aqueous Na$$2$$CO$$3$$.

- Reaction conditions :

- Stirring at 25°C for 3–4 hours.

- Precipitation at pH 4–6 (adjusted with dilute HCl).

- Yield : 75–84%.

Spectral Validation

- IR : NH$$_2$$ stretching at 3498–3008 cm$$^{-1}$$, S=O asymmetric stretch at 1360 cm$$^{-1}$$.

- $$^1$$H NMR (CDCl$$3$$) : δ 7.66 (d, J = 8.8 Hz, 2H, Ar-H), 7.44 (d, J = 8.4 Hz, 2H, Ar-H), 3.95–3.82 (m, 1H, tetrahydrofuran O-CH$$2$$).

Electrochemical α-Tetrahydrofuranylation

Methodology

A phosphorous acid-assisted electrochemical method couples sulfonamides with tetrahydrofuran (THF) under constant current (15–20 mA).

Key steps :

- Electrolyte system : n-Bu$$4$$NBF$$4$$ (2 eq) in acetone/THF (4:1 v/v).

- Anode/Cathode : Graphite plates (1 cm distance).

- Reaction time : 4–36 hours at 25°C.

Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Current density | 15 mA/cm$$^2$$ | 77% yield |

| Solvent ratio (acetone:THF) | 4:1 | +12% yield |

| H$$3$$PO$$3$$ concentration | 1 eq | Prevents over-oxidation |

Advantages

Multi-Step Protection-Deprotection Strategy

Synthesis Pathway

This method involves temporary protection of the amino group to avoid side reactions (Figure 2):

- Acetylation : 4-Acetamidobenzenesulfonyl chloride (4 ) reacts with 1 in dry pyridine.

- Deprotection : Basic hydrolysis (KOH/MeOH/H$$_2$$O) removes the acetyl group.

Reaction sequence :

$$

\text{4} + \text{1} \xrightarrow{\text{pyridine}} \text{5} \xrightarrow{\text{KOH}} \text{3}

$$

Experimental Details

Characterization

- X-ray crystallography : Confirms planar sulfonamide group and tetrahedral sulfur geometry.

- $$^{13}$$C NMR : Acetyl carbonyl at 170 ppm (step 1), absent after deprotection.

Alternative Route via Nitro Reduction

Procedure

- Nitro intermediate synthesis :

- 1 reacts with 4-nitrobenzenesulfonyl chloride (6 ) in THF.

- Catalytic hydrogenation :

Critical Parameters

| Factor | Optimal Condition |

|---|---|

| Catalyst loading | 10% Pd/C |

| H$$_2$$ pressure | 1 atm |

| Solvent | Ethanol |

Comparative Analysis of Methods

Challenges and Recommendations

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic reagents such as nitric acid, bromine, and sulfuric acid are employed under controlled conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity. Sulfonamides, in general, are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. The introduction of the tetrahydrofuran moiety may enhance the compound's bioavailability and efficacy against specific pathogens .

Cancer Research

Recent studies have explored the potential of 4-amino-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide as an anti-cancer agent. Its derivatives have shown promising results in inhibiting cancer cell proliferation, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7. The mechanism involves selective inhibition of carbonic anhydrase IX, which is overexpressed in various tumors .

Biological Research

Probe for Biological Pathways

This compound can serve as a molecular probe to study various biological pathways. Its structure allows it to interact with specific enzymes or receptors, providing insights into cellular processes and disease mechanisms .

Enzyme Inhibition Studies

Research indicates that this compound can inhibit carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in organisms. The selectivity for different CA isoforms opens avenues for designing targeted therapies for conditions like glaucoma and cancer .

Industrial Applications

Synthesis of Complex Molecules

In synthetic organic chemistry, this compound can act as an intermediate in the synthesis of more complex molecules. Its unique structure facilitates the development of novel compounds with enhanced pharmacological properties .

Material Science

The compound's properties may also be utilized in developing new materials, particularly those requiring specific chemical reactivity or stability under various conditions. The sulfonamide group is known for enhancing solubility and stability, making it suitable for industrial applications.

Case Studies and Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Antimicrobial Activity | Exhibited significant inhibition against various bacterial strains | Potential use in developing new antibiotics |

| Cancer Cell Inhibition | Showed selective cytotoxicity towards breast cancer cells | Could lead to new cancer therapeutics targeting CA IX |

| Enzyme Binding Affinity | High affinity towards carbonic anhydrases I and II | Insights into designing selective inhibitors for therapeutic use |

Wirkmechanismus

The mechanism of action of 4-amino-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an inhibitor of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . By inhibiting this enzyme, the compound disrupts the pH regulation within the tumor cells, leading to reduced cell proliferation and increased apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-aminobenzenesulfonamide: A simpler sulfonamide compound with similar functional groups but lacking the tetrahydrofuran ring.

4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: A derivative with a pyrimidine ring instead of the tetrahydrofuran ring.

4-amino-N-(pyrimidin-2-yl)benzenesulfonamide: Another pyrimidine derivative with similar sulfonamide functionality.

Uniqueness

4-amino-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical properties and reactivity compared to other sulfonamide derivatives. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its efficacy as an enzyme inhibitor .

Biologische Aktivität

4-amino-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a tetrahydrofuran moiety, which may influence its pharmacological properties. This article provides a comprehensive review of the biological activities associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is CHNOS. The presence of the sulfonamide group is significant as it is known to impart various biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Sulfonamides have been widely recognized for their antibacterial properties. Research indicates that this compound exhibits notable activity against a range of bacterial strains. A study conducted on its efficacy against common pathogens revealed the following Minimum Inhibitory Concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Streptococcus pneumoniae | 8 |

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Notably, it demonstrated significant cytotoxicity in human breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The IC values were determined as follows:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 5.0 |

| HCT116 | 3.5 |

The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of caspase-3 activity in treated cells.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial and cancerous cells. The sulfonamide group can mimic p-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis, while the tetrahydrofuran moiety may enhance cellular uptake and bioavailability.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies using computational models have suggested favorable absorption and distribution properties, with predicted bioavailability exceeding 70%. Further experimental validation is required to confirm these findings.

Q & A

Q. What are the recommended methods for synthesizing 4-amino-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis of sulfonamide derivatives typically involves condensation reactions between sulfonyl chlorides and amines. For this compound, a plausible route is the reaction of 4-aminobenzenesulfonyl chloride with tetrahydrofuran-2-ylmethylamine under basic conditions (e.g., pyridine or triethylamine). Optimization should focus on solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios to minimize side products like disubstituted sulfonamides. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Validate purity using HPLC with UV detection (λ = 254 nm) and confirm structural integrity via:

Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

Develop a validated LC-MS/MS method:

- Column : C18 (2.1 × 50 mm, 1.7 µm).

- Mobile Phase : Gradient of 0.1% formic acid in water and acetonitrile.

- Ionization : Positive ESI with MRM transitions (e.g., m/z 297 → 156 for quantification). Include internal standards (e.g., deuterated analogs) to correct matrix effects .

Advanced Research Questions

Q. How can forced degradation studies be designed to assess the stability of this compound under ICH guidelines?

Expose the compound to:

- Acidic/Basic Conditions : 0.1M HCl/NaOH at 60°C for 24 hours.

- Oxidative Stress : 3% HO at 25°C for 6 hours.

- Photolysis : 1.2 million lux-hours in a light chamber.

Analyze degradation products using UPLC-QTOF-MS and H NMR to identify major pathways (e.g., hydrolysis of the sulfonamide bond or oxidation of the tetrahydrofuran ring). Compare degradation profiles to structurally related compounds like Darunavir analogs .

Q. What computational strategies can predict the binding affinity of this compound to biological targets (e.g., carbonic anhydrase)?

Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS):

- Target Preparation : Retrieve the X-ray structure of human carbonic anhydrase II (PDB: 3KS3).

- Docking Parameters : Grid size centered on the active site (Zn coordination region), exhaustiveness = 20.

- Free Energy Calculations : Use MM/GBSA to estimate ΔG. Validate predictions with in vitro enzyme inhibition assays .

Q. How can crystallographic data resolve discrepancies in reported structural conformations?

Use single-crystal X-ray diffraction (SHELX suite):

- Data Collection : At 100 K with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXL for full-matrix least-squares refinement.

- Validation : Check R (<5%), R (<0.05), and wR (<0.15). Compare torsion angles (e.g., C-S-N-C) with DFT-optimized geometries to identify steric or electronic influences on conformation .

Q. What strategies mitigate contradictory bioactivity data across studies (e.g., antimicrobial assays)?

- Standardize Assays : Use CLSI guidelines for MIC determination against reference strains (e.g., E. coli ATCC 25922).

- Control for Solubility : Pre-dissolve compounds in DMSO (<1% v/v) and verify solubility via dynamic light scattering.

- Orthogonal Assays : Confirm hits with time-kill curves or biofilm inhibition assays. Cross-reference with SAR data from analogs (e.g., 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide) to identify substituent effects .

Methodological Notes

- Avoid Commercial Sources : Prioritize synthetic protocols from peer-reviewed journals over vendor-supplied data.

- Data Reproducibility : Document batch-specific variability (e.g., NMR purity >95%, HPLC area % >98%).

- Ethical Compliance : For biological testing, adhere to institutional biosafety protocols (e.g., BSL-2 for antimicrobial studies).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.